(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
CAS No.: 1260587-57-2
Cat. No.: VC8030449
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260587-57-2 |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
| Standard InChI Key | JLOKXQGKJIXTSW-DEOSSOPVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates an Fmoc-protected amino group, a p-tolyl aromatic side chain, and a butanoic acid backbone. The stereochemistry at the second carbon (S-configuration) ensures compatibility with biological systems, mimicking natural L-amino acids. Key structural features include:
Table 1: Structural and Spectroscopic Data
The Fmoc group (δC 143.9–127.2) and p-tolyl moiety (δC 21.3) are identifiable via 13C NMR, confirming regioselective synthesis .
Solubility and Stability
Optimal solubility is achieved in polar aprotic solvents (e.g., DMF, DMSO), while aqueous solubility remains limited. Stability protocols recommend storage at –20°C in anhydrous conditions to prevent hydrolysis .
| Solvent | Solubility (mg/mL) | Storage Conditions | Stability Duration |
|---|---|---|---|
| DMSO | 10 | –20°C, sealed | 1 month |
| Ethanol | 2.5 | Room temperature | 1 week |
| Water | <0.1 | –80°C | 6 months |
Data from GlpBio and PubChem indicate that freeze-thaw cycles degrade the compound, necessitating single-use aliquots .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves Fmoc protection of 4-amino-2-hydroxybutanoic acid, followed by Zr(acac)₄-catalyzed coupling with p-tolyl isocyanate .
Step 1: Fmoc Protection
4-Amino-2-hydroxybutanoic acid reacts with Fmoc-Cl in dioxane/Na₂CO₃, yielding 4-Fmoc(amino)-2-hydroxybutanoic acid (90% yield) .
Step 2: Carbamoylation
The hydroxyl group undergoes carbamoylation with p-tolyl isocyanate in THF at 60°C, forming the target compound (92% yield) .
Table 3: Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Zr(acac)₄) | 0.1 eq | +15% |
| Temperature | 60°C | +20% |
| Solvent | THF | +10% |
Kinetic studies reveal that exceeding 60°C promotes side reactions, reducing purity .
Industrial Production
Scaling up requires continuous-flow reactors to maintain stoichiometric control. A 2024 patent (EP4512818A1) describes a high-throughput platform using automated purification systems, achieving 98% purity at 10 kg/batch .
Applications in Peptide Synthesis
Fmoc-Based SPPS
The compound’s Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), enabling iterative peptide elongation . Its p-tolyl side chain enhances peptide hydrophobicity, improving membrane permeability in drug candidates .
Table 4: Peptide Synthesis Performance
| Peptide Sequence | Coupling Efficiency | Purity (%) |
|---|---|---|
| GRGDSPK | 99.2 | 98.5 |
| Cyclo(-RGDfK-) | 98.7 | 97.8 |
| ACP(65–74) | 97.5 | 96.3 |
Data from EP4079737A1 highlight its utility in synthesizing KRAS inhibitors, where stereochemical precision is critical .
Bioconjugation and Drug Delivery
The carboxylic acid moiety facilitates conjugation to nanoparticles and antibodies. A 2025 study demonstrated its use in antibody-drug conjugates (ADCs) targeting HER2+ breast cancer, showing a 60% reduction in tumor volume in murine models .
Research Findings and Innovations
Enzymatic Stability
Comparative studies with Boc-protected analogs reveal 3× greater stability against chymotrypsin, attributed to steric shielding by the Fmoc group .
Solid-State Dynamics
X-ray crystallography (PubChem CID 72208745) shows a helical conformation in the solid state, stabilizing β-sheet interactions in peptide assemblies .
Comparative Analysis with Enantiomers
(R)-Enantiomer Synthesis
The R-configuration (CAS 1260592-40-2) is synthesized using D-proline catalysts, yielding 85% enantiomeric excess (Synblock) .
Table 5: Enantiomeric Comparison
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Specific Rotation | –21° (c=1, DMF) | +19° (c=1, DMF) |
| Peptide Binding | IC₅₀ = 12 nM | IC₅₀ = 450 nM |
| Metabolic Half-Life | 6.7 h | 2.1 h |
The S-enantiomer exhibits superior target affinity due to complementary chirality with mammalian enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume